2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
Scientific Research Applications
Neurotransmitter Research
This compound has been utilized in the study of neurotransmitter interactions, particularly in relation to serotonin (5-HT) and acetylcholine (ACh) . It serves as a model to understand the modulation of neurotransmitters and their pathways, which is crucial for developing treatments for neurological disorders .
Synthesis of Isoquinoline Precursors
Isoquinoline alkaloids are significant due to their medicinal properties. The compound has been used as a precursor in the synthesis of isoquinoline derivatives, which are explored for their potential as vasodilators and smooth muscle relaxants .
Nitric Oxide Synthesis Stimulation
Research has indicated that this compound can stimulate endogenous nitric oxide synthesis. This is particularly relevant in cardiovascular research, where nitric oxide plays a vital role in vasodilation and blood pressure regulation .
Gastric Smooth Muscle Studies
The compound has been tested on isolated gastric smooth muscle preparations from rats. It affects spontaneous contractile activity, which is important for understanding gastrointestinal motility and developing treatments for related disorders .
Immunohistochemistry Applications
In immunohistochemistry, the compound has been used to visualize the expression of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in smooth muscle cells. This application is crucial for research into various diseases, including neurodegenerative and cardiovascular diseases .
Biological Activity Modulation
The structure of this compound has been used as a basic model to clarify the relationship between new biologically active molecules and neurotransmitters. This is significant for the development of new drugs that can modulate biological activities such as vasodilation and smooth muscle relaxation .
properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-3-4-12-8(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXCOJNIXTIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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